molecular formula C22H44N2O2S2 B021931 Propanamide, 3,3'-dithiobis[N-octyl- CAS No. 33312-01-5

Propanamide, 3,3'-dithiobis[N-octyl-

Cat. No. B021931
CAS RN: 33312-01-5
M. Wt: 432.7 g/mol
InChI Key: NQSLUQLRQBLHJD-UHFFFAOYSA-N
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Description

The study of propanamides and their derivatives, including those with dithiobis linkages, is significant in various chemical and biological contexts, such as in the synthesis of cleavable protein cross-linking agents and in structural and functional analyses of biological molecules.

Synthesis Analysis

The synthesis of these compounds involves quantitative acylation reactions that can occur in both organic and aqueous media, demonstrating the versatility and efficiency of these synthesis methods. For example, a cleavable protein cross-linking reagent, [35S]dithiobis(succinimidyl propionate), has been synthesized, showing high reactivity and selectivity under mild conditions (Lomant & Fairbanks, 1976).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction, is crucial in understanding the precise geometry and electronic structure of these compounds. For instance, the molecular structure, spectroscopic characterization, and computational analysis of 3-chloro-N-(4-sulfamoylphenethyl)propanamide have been performed to elucidate its structure and properties (Durgun et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving propanamides often include acylation and cross-linking, with specific reagents designed to facilitate these processes. The properties of these compounds, such as reactivity, hydrolysis rates, and the ability to form cross-links with proteins, are explored to utilize them in biological and chemical applications.

Physical Properties Analysis

The physical properties, such as solubility, stability, and reactivity under various conditions, are essential for the practical application of these compounds. The synthesis and characterization of N-hydroxysulfosuccinimide active esters exemplify the exploration of hydrophilic, membrane-impermeant protein cross-linkers (Staros, 1982).

Chemical Properties Analysis

The chemical properties, including reactivity with amines, thiol groups, and esters, dictate the functionality of propanamide derivatives in cross-linking and other chemical modifications of biological molecules. The design and synthesis of compounds for specific reactions highlight the tailored chemical properties of these compounds.

Scientific Research Applications

Protein Cross-linking and Structural Analysis

Protein cross-linking reagents like 3,3'-dithiobis(sulfosuccinimidyl propionate), derived from similar chemical backbones, are crucial in biochemistry for studying protein structures, interactions, and functions. These reagents facilitate the mapping of protein-protein interactions within complex biological systems by creating covalent bonds between amino acid residues of proteins. For instance, N-hydroxysulfosuccinimide active esters, incorporating similar dithiobis structures, have demonstrated efficiency in cross-linking proteins at physiological pH, offering tools for analyzing membrane-impermeant proteins and their assemblies (Staros, 1982).

Anticancer Activity

Derivatives of L-cystine, which could include structural motifs related to "Propanamide, 3,3'-dithiobis[N-octyl-]", have been synthesized and evaluated for their anticancer properties. Compounds exhibiting significant in vitro cytotoxicity against cancer cell lines, and in vivo tumour growth inhibition, highlight the potential therapeutic applications of these derivatives (Sharma et al., 2002).

Environmental Studies and Herbicide Analysis

The environmental fate and biological impact of propanil, a compound with structural similarities to propanamides, have been studied in agricultural settings. Research on propanil, a post-emergent herbicide, includes its movement, retention in soil and water, and its accumulation in wetland plants, providing insights into the environmental management of chemical residues and their ecological consequences (Perera et al., 1999).

Synthesis and Molecular Characterization

The synthesis and characterization of propanamide derivatives, including their structural analysis through techniques like IR-LD spectroscopy, offer foundational knowledge for designing compounds with specific physical, chemical, or biological properties. Such research underpins the development of new materials and drugs with tailored functionalities (Zareva, 2006).

properties

IUPAC Name

N-octyl-3-[[3-(octylamino)-3-oxopropyl]disulfanyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N2O2S2/c1-3-5-7-9-11-13-17-23-21(25)15-19-27-28-20-16-22(26)24-18-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSLUQLRQBLHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)CCSSCCC(=O)NCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067759
Record name Propanamide, 3,3'-dithiobis[N-octyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanamide, 3,3'-dithiobis[N-octyl-

CAS RN

33312-01-5
Record name 3,3′-Dithiobis[N-octylpropanamide]
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propanamide, 3,3'-dithiobis(N-octyl-
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Record name Propanamide, 3,3'-dithiobis[N-octyl-
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Record name Propanamide, 3,3'-dithiobis[N-octyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-dithiobis[N-octylpropionamide]
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Synthesis routes and methods

Procedure details

238 g (1 mol) of dimethyl 3,3′-dithiodipropionamide and 280 g (2.17 mol) of n-octylamine were added into 300 ml of methanol in a 1,000 ml reaction flask, and the reactants stirred at 5° C. for 5 days (under nitrogen atmosphere, if desired). The reaction mixture was then cooled to −10° C., and separated by centrifuging to give 329 g of a solid of N,N′-di-n-octyl-3,3′-dithiodipropionamide (purity >95%, yield 76%). The mother liquor was recycled after methanol was recovered by evaporation.
Name
dimethyl 3,3′-dithiodipropionamide
Quantity
238 g
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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